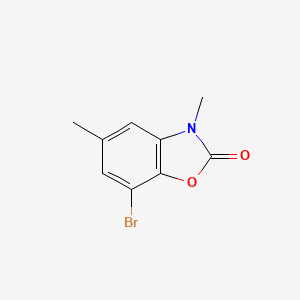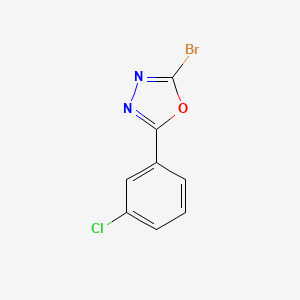![molecular formula C8H13F3N2O B1446687 N-[6-(trifluoromethyl)piperidin-3-yl]acetamide CAS No. 1546318-01-7](/img/structure/B1446687.png)
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide
Overview
Description
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide is a chemical compound with the molecular formula C8H13F3N2O and a molecular weight of 210.2 g/mol . This compound features a piperidine ring substituted with a trifluoromethyl group at the 6-position and an acetamide group at the 3-position. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Acetamide Formation: The acetamide group is introduced by reacting the piperidine derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Properties
IUPAC Name |
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c1-5(14)13-6-2-3-7(12-4-6)8(9,10)11/h6-7,12H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKNKASSUUWVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1446604.png)








![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)




